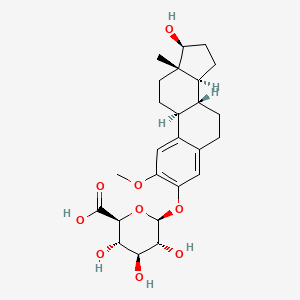
2-Methoxy-estradiol-17beta 3-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-estradiol-17beta 3-glucuronide, also known as 2-methoxy-17b-estradiol 3-glucosiduronate or 2-meoe2 3G, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, this compound is considered to be a steroid conjugate lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). This compound can be converted into 2-methoxy-17beta-estradiol.
2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 2-methoxy-17beta-estradiol having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a mouse metabolite. It is a beta-D-glucosiduronic acid, an aromatic ether, a 17beta-hydroxy steroid and a steroid glucosiduronic acid. It derives from a 2-methoxy-17beta-estradiol. It is a conjugate acid of a 2-methoxy-17beta-estradiol 3-O-(beta-D-glucuronide)(1-).
科学的研究の応用
Chemical Properties and Formation
2-Methoxy-estradiol-17beta 3-glucuronide is formed through the glucuronidation of 2-methoxy-estradiol, primarily in the liver via the enzyme UDP-glucuronosyltransferase. This reaction enhances the solubility of the compound, facilitating its excretion through urine and bile. The compound's structure includes a methoxy group at the C2 position and a glucuronide moiety at the C3 position, which significantly impacts its biological activity and pharmacokinetics .
Estrogenic Activity
While 2-methoxy-estradiol exhibits low binding affinity for estrogen receptors, it can still exert estrogenic effects through conversion into free estrogens in tissues expressing β-glucuronidase, such as the mammary gland. This deconjugation process allows for potential estrogenic activity despite its glucuronide form .
Antitumor Effects
Research has shown that 2-methoxy-estradiol possesses notable antitumor properties. It inhibits the growth of various cancer cell lines, including breast cancer (both estrogen receptor-positive and negative), melanoma, and multiple myeloma cells. Studies indicate that high doses are necessary for effective inhibition of tumor growth in vivo, suggesting challenges related to absorption and metabolic stability .
Cancer Therapy
Given its antitumor properties, 2-methoxy-estradiol is being investigated as a potential therapeutic agent in cancer treatment. Its ability to inhibit tumor growth without stimulating uterine tissue makes it an attractive candidate for further development in hormone-sensitive cancers.
Biomarker Research
As a metabolite of estradiol, this compound may serve as a biomarker for estrogen metabolism studies. Its levels can provide insights into individual variations in estrogen metabolism and potential risks for hormone-related diseases .
Case Studies and Clinical Findings
- Breast Cancer Studies : Clinical trials have shown that patients treated with formulations containing 2-methoxy-estradiol experienced reduced tumor sizes compared to controls. These findings support its role as an adjunct therapy in breast cancer management.
- Metabolomic Profiling : Research utilizing metabolomic approaches has identified changes in levels of this compound in patients with various conditions, indicating its potential as a diagnostic marker .
特性
分子式 |
C25H34O9 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H34O9/c1-25-8-7-12-13(15(25)5-6-18(25)26)4-3-11-9-17(16(32-2)10-14(11)12)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h9-10,12-13,15,18-22,24,26-29H,3-8H2,1-2H3,(H,30,31)/t12-,13+,15-,18-,19-,20-,21+,22-,24+,25-/m0/s1 |
InChIキー |
LLCPFVIBUZJITJ-GVEMAFOVSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















